2-(4-bromo-2-fluorophenyl)-N-methylacetamide
Overview
Description
2-(4-bromo-2-fluorophenyl)-N-methylacetamide is an organic compound that features a bromine and fluorine substituted phenyl ring attached to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-fluorophenyl)-N-methylacetamide typically involves the reaction of 4-bromo-2-fluoroaniline with N-methylacetamide under specific conditions. The process may include:
Nucleophilic Substitution: The bromine and fluorine atoms on the phenyl ring make it a suitable candidate for nucleophilic substitution reactions.
Amidation: The reaction between 4-bromo-2-fluoroaniline and N-methylacetamide is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired acetamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to ensure uniform mixing and temperature control.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-2-fluorophenyl)-N-methylacetamide can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of bromine and fluorine, it can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted derivatives, while oxidation and reduction can lead to different functionalized compounds.
Scientific Research Applications
2-(4-bromo-2-fluorophenyl)-N-methylacetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: The compound’s unique properties make it suitable for developing new materials with specific characteristics.
Biological Studies: It can be used in studies to understand its interaction with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism by which 2-(4-bromo-2-fluorophenyl)-N-methylacetamide exerts its effects involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring can influence the compound’s binding affinity and reactivity with enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-bromo-2-fluorobiphenyl: Similar in structure but lacks the acetamide group.
4-bromo-2-fluorophenylacetic acid: Contains a carboxylic acid group instead of an acetamide.
Uniqueness
2-(4-bromo-2-fluorophenyl)-N-methylacetamide is unique due to the presence of both bromine and fluorine atoms on the phenyl ring combined with an acetamide group
Properties
IUPAC Name |
2-(4-bromo-2-fluorophenyl)-N-methylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO/c1-12-9(13)4-6-2-3-7(10)5-8(6)11/h2-3,5H,4H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYJUYPDIBLNHJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=C(C=C(C=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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